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Compound of Interest

Compound Name: 5,12-Dimethylchrysene

Cat. No.: B079122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling of 5,12-
Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). The document outlines its

structural characteristics, metabolic fate, and the computational methodologies used to

understand its low carcinogenic potential relative to its isomers. Detailed experimental

protocols, quantitative data, and pathway visualizations are provided to support researchers in

the fields of toxicology, computational chemistry, and drug development.

Structural and Physicochemical Properties
5,12-Dimethylchrysene is a methylated derivative of chrysene, a four-ring polycyclic aromatic

hydrocarbon. The positions of the methyl groups significantly influence the molecule's

geometry and biological activity. X-ray diffraction studies have revealed that the presence of

methyl groups in the "bay region" of the chrysene backbone, as is the case for the 5-methyl

group in 5,12-dimethylchrysene, leads to considerable molecular distortion. This steric

hindrance forces the molecule out of planarity, which is a critical factor in its interaction with

biological macromolecules.

Table 1: Computed Physicochemical Properties of 5,12-Dimethylchrysene
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Property Value Method

Molecular Formula C₂₀H₁₆ -

Molecular Weight 256.34 g/mol -

LogP 6.2

HOMO Energy -5.8 eV DFT/B3LYP

LUMO Energy -1.2 eV DFT/B3LYP

HOMO-LUMO Gap 4.6 eV DFT/B3LYP

Dipole Moment 0.1 D DFT/B3LYP

Carcinogenicity and Biological Activity
Compared to other dimethylchrysene isomers, 5,12-Dimethylchrysene is considered a weak

tumor initiator.[1] This reduced carcinogenicity is attributed to the steric hindrance caused by

the 12-methyl group, which impedes the metabolic activation pathway that is crucial for the

formation of carcinogenic diol epoxides.

Table 2: Comparative Tumor-Initiating Activity of Dimethylchrysene Isomers on Mouse Skin

Compound Total Dose (μmol)
Tumor Yield
(tumors/mouse)

Percent Mice with
Tumors

5-Methylchrysene 0.4 8.2 100

5,6-Dimethylchrysene 1.0 2.1 65

5,11-

Dimethylchrysene
0.4 9.5 100

5,12-

Dimethylchrysene
1.0 0.1 5

Metabolic Pathways and Bioactivation
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The metabolic activation of PAHs is a critical step in their carcinogenic mechanism. This

process is primarily mediated by cytochrome P450 enzymes. For many carcinogenic PAHs,

metabolism leads to the formation of highly reactive diol epoxides that can form adducts with

DNA, leading to mutations.

In the case of 5,12-Dimethylchrysene, the presence of the methyl group at the 12-position

sterically hinders the enzymatic oxidation at the adjacent 1,2-positions. This inhibition

significantly reduces the formation of the 1,2-dihydrodiol precursor, which is a key intermediate

in the pathway to the ultimate carcinogenic diol epoxide. Instead, metabolism is favored at

other sites on the molecule that lead to detoxification and excretion.

Below is a diagram illustrating the general metabolic activation pathway for chrysenes and the

inhibitory effect of the 12-methyl group in 5,12-Dimethylchrysene.
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Metabolic pathway of chrysene derivatives.

Molecular Modeling Workflow
A comprehensive understanding of the structure-activity relationship of 5,12-
Dimethylchrysene can be achieved through a multi-step molecular modeling workflow.
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Structure Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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